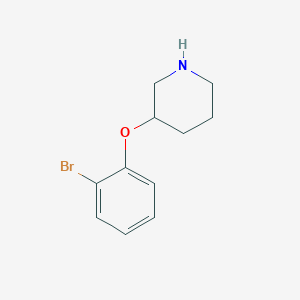
Palmitic acid-13C16
説明
Palmitic acid-13C16 is a 13C-labeled version of Palmitic acid . Palmitic acid is a long-chain saturated fatty acid commonly found in both animals and plants . It can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of Palmitic acid-13C16 is 13C16H32O2 . The SMILES string representation is [13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]13C=O .Physical And Chemical Properties Analysis
Palmitic acid-13C16 is a solid substance with a molecular weight of 272.31 . The melting point is between 61-64 °C .科学的研究の応用
Metabolic Studies and Disease Research Palmitic acid-13C16 has been used in various metabolic studies and disease research, including investigations into conditions like cystic fibrosis. For instance, the gastrointestinal handling of [1-13C]palmitic acid was examined in healthy children and cystic fibrosis patients, revealing that cystic fibrosis patients appear to absorb more of this saturated fatty acid than healthy children (Murphy et al., 1997). Moreover, the study of palmitic acid's chain shortening in human subjects on a high-fat diet highlights its metabolic implications (Clandinin et al., 1988).
Nutritional Studies and Diet Optimization Palmitic acid-13C16 is utilized in nutritional studies to understand fat metabolism. For example, research has shown the differential gastrointestinal handling and metabolic disposal of dietary fatty acids in women, emphasizing the influence of chain length and unsaturation on the immediate metabolic disposal of these fatty acids (Jones et al., 1999). Similarly, the study of the gastrointestinal handling and metabolism of [1-13C]palmitic acid in healthy women provided insights into the variation of palmitic acid handling both within and between individuals (Murphy et al., 1995).
Respiratory and Nutritional Therapeutics Research involving palmitic acid-13C16 also extends to therapeutic applications. For instance, studies using 13C-labeled palmitic acid in breath tests for epileptic patients treated with valproic acid showcased the potential diagnostic utility of these tests in clinical practice (Arimoto et al., 1988). Furthermore, the application of 13C-labeled lipids in breath tests provided a trilogy of noninvasive tests to detect and differentiate the etiology of fat malabsorption in children, offering insights into pancreatic insufficiency and bile salt deficiency (Watkins et al., 1982).
作用機序
Target of Action
Palmitic acid-13C16, a long-chain saturated fatty acid, is commonly found in both animals and plants . It primarily targets glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . These proteins play a crucial role in stress response and apoptosis, respectively .
Mode of Action
Palmitic acid-13C16 interacts with its targets, GRP78 and CHOP, by inducing their expression . This interaction results in changes in the cellular stress response and apoptosis pathways, which can have significant effects on cell survival and function .
Biochemical Pathways
The primary biochemical pathway affected by palmitic acid-13C16 is the fatty acid metabolism . It is involved in the synthesis and oxidation of fatty acids. Palmitic acid-13C16 is also known to influence the endoplasmic reticulum stress response and apoptosis pathways through its interaction with GRP78 and CHOP . These pathways have downstream effects on cell survival, function, and death .
Result of Action
The molecular and cellular effects of palmitic acid-13C16’s action include the induction of GRP78 and CHOP expression . This can lead to an increased stress response and apoptosis in cells, potentially influencing cell survival and function .
将来の方向性
特性
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-BZDICNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584437 | |
| Record name | (~13~C_16_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitic acid-13C16 | |
CAS RN |
56599-85-0 | |
| Record name | (~13~C_16_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-13C16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


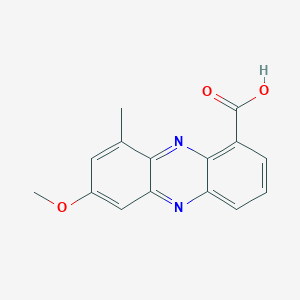
![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)

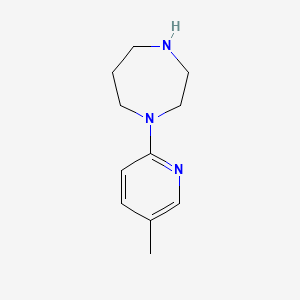
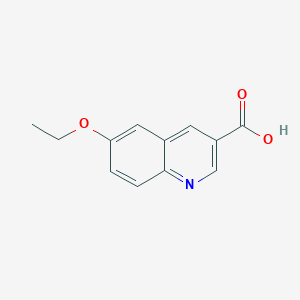

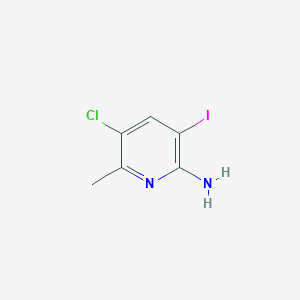

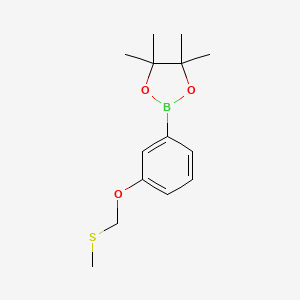
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)
![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)
